4-[2-(4-chlorophenyl)acetyl]-1H-pyrrole-2-carboxamide
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Overview
Description
4-[2-(4-chlorophenyl)acetyl]-1H-pyrrole-2-carboxamide is an organic compound with the molecular formula C13H11ClN2O2 and a molecular weight of 262.7 g/mol . This compound is notable for its structural features, which include a pyrrole ring substituted with a 4-chlorophenyl group and an acetyl group. It is primarily used in scientific research and has various applications in chemistry, biology, and medicine.
Preparation Methods
The synthesis of 4-[2-(4-chlorophenyl)acetyl]-1H-pyrrole-2-carboxamide typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-chlorobenzaldehyde and pyrrole.
Acylation Reaction: The 4-chlorobenzaldehyde undergoes an acylation reaction with acetyl chloride in the presence of a Lewis acid catalyst like aluminum chloride to form 4-chlorophenylacetyl chloride.
Pyrrole Addition: The 4-chlorophenylacetyl chloride is then reacted with pyrrole in the presence of a base such as triethylamine to form the desired product, this compound.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, including the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
4-[2-(4-chlorophenyl)acetyl]-1H-pyrrole-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to yield alcohols or amines.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
4-[2-(4-chlorophenyl)acetyl]-1H-pyrrole-2-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor or receptor modulator.
Mechanism of Action
The mechanism of action of 4-[2-(4-chlorophenyl)acetyl]-1H-pyrrole-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes or receptors, thereby modulating biochemical pathways and exerting its effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, leading to potential anticancer effects .
Comparison with Similar Compounds
4-[2-(4-chlorophenyl)acetyl]-1H-pyrrole-2-carboxamide can be compared with other similar compounds, such as:
4-chlorophenylacetyl chloride: This compound is a precursor in the synthesis of this compound and shares similar structural features.
4-chlorophenylacetic acid: Another related compound, which is used in the synthesis of various pharmaceuticals and agrochemicals.
Pyrrole-2-carboxamide: This compound shares the pyrrole ring structure and is used in similar research applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it valuable for research and industrial applications.
Properties
IUPAC Name |
4-[2-(4-chlorophenyl)acetyl]-1H-pyrrole-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClN2O2/c14-10-3-1-8(2-4-10)5-12(17)9-6-11(13(15)18)16-7-9/h1-4,6-7,16H,5H2,(H2,15,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VRZQQMBZGSUPEC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(=O)C2=CNC(=C2)C(=O)N)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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